molecular formula C13H19N B13567092 1-(3-Methylphenyl)cyclohexanamine CAS No. 2201-28-7

1-(3-Methylphenyl)cyclohexanamine

Cat. No.: B13567092
CAS No.: 2201-28-7
M. Wt: 189.30 g/mol
InChI Key: SEHNNARHUZEEDL-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cyclohexanamine is an organic compound belonging to the class of cyclohexanamines It is characterized by a cyclohexane ring bonded to an amine group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanamine with 3-methylbenzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-methylphenylcyclohexanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the desired amine product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Nitrated or sulfonated aromatic compounds

Scientific Research Applications

1-(3-Methylphenyl)cyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but lacks the 3-methylphenyl group.

    3-Methylcyclohexanamine: Similar structure but lacks the phenyl group.

    N-Benzylcyclohexanamine: Contains a benzyl group instead of a 3-methylphenyl group.

Uniqueness: 1-(3-Methylphenyl)cyclohexanamine is unique due to the presence of both a cyclohexane ring and a 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2201-28-7

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-(3-methylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C13H19N/c1-11-6-5-7-12(10-11)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3

InChI Key

SEHNNARHUZEEDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)N

Origin of Product

United States

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